molecular formula C13H16F3NO2 B13966594 Ethyl 2-(isopropyl(trifluoromethyl)amino)benzoate

Ethyl 2-(isopropyl(trifluoromethyl)amino)benzoate

Cat. No.: B13966594
M. Wt: 275.27 g/mol
InChI Key: RLQJCFSSDPHTFH-UHFFFAOYSA-N
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Description

Ethyl 2-(isopropyl(trifluoromethyl)amino)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoate ring, which is further substituted with an isopropyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(isopropyl(trifluoromethyl)amino)benzoate typically involves a multi-step process. . The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(isopropyl(trifluoromethyl)amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-(isopropyl(trifluoromethyl)amino)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 2-(isopropyl(trifluoromethyl)amino)benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and stability. The ester group can undergo hydrolysis to release active metabolites that further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(trifluoromethyl)benzoate: Lacks the isopropyl group, resulting in different chemical properties.

    Isopropyl 2-(trifluoromethyl)benzoate: Contains an isopropyl group but lacks the ethyl ester group.

    Methyl 2-(isopropyl(trifluoromethyl)amino)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the isopropyl and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H16F3NO2

Molecular Weight

275.27 g/mol

IUPAC Name

ethyl 2-[propan-2-yl(trifluoromethyl)amino]benzoate

InChI

InChI=1S/C13H16F3NO2/c1-4-19-12(18)10-7-5-6-8-11(10)17(9(2)3)13(14,15)16/h5-9H,4H2,1-3H3

InChI Key

RLQJCFSSDPHTFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1N(C(C)C)C(F)(F)F

Origin of Product

United States

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